molecular formula C22H23ClN4O3 B2613598 benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189904-55-9

benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2613598
CAS No.: 1189904-55-9
M. Wt: 426.9
InChI Key: SJQBJWQBNASTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a structurally complex compound featuring a benzodioxole moiety linked via a carbonyl group to a piperazine ring, which is further substituted with a p-tolyl-functionalized imidazole. The hydrochloride salt form enhances aqueous solubility, a critical factor for pharmaceutical applications.

Synthetic routes for analogous compounds (e.g., benzimidazole derivatives) often involve multi-step condensation reactions under inert atmospheres. For instance, sodium metabisulfite in dimethylformamide (DMF) at 120°C has been employed to synthesize benzodioxole-containing benzimidazoles via aldehyde-mediated cyclization .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3.ClH/c1-16-2-5-18(6-3-16)26-9-8-23-22(26)25-12-10-24(11-13-25)21(27)17-4-7-19-20(14-17)29-15-28-19;/h2-9,14H,10-13,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQBJWQBNASTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole carbaldehyde with p-tolyl imidazole and piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects. For instance, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest and inhibiting DNA synthesis .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name / ID Core Structure Key Substituents Salt Form Reference
Target Compound Piperazine-benzodioxole-imidazole p-Tolyl group on imidazole Hydrochloride
1-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone Piperazine-benzodioxole Phenyl ethanone None
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole Benzimidazole-benzodioxol-oxy Fluoro, substituted phenyl None
Compound 74 (cyclopropane-carboxamide derivative) Thiazole-cyclopropane-carboxamide 4-Methoxyphenyl, pyrrolidin-1-yl None

Key Observations:

  • Benzodioxole-Piperazine Hybrids (e.g., ) : These compounds share the benzodioxole-piperazine backbone but lack the imidazole-p-tolyl moiety. The absence of a charged group (e.g., hydrochloride) may reduce solubility compared to the target compound.
  • Benzimidazole Derivatives (e.g., ) : Fluoro and phenyl substitutions on benzimidazole cores are common in antifungal agents. However, the target compound’s piperazine-imidazole linkage may offer distinct pharmacokinetic advantages, such as enhanced blood-brain barrier penetration for CNS applications.
  • Thiazole-Based Analogues (e.g., ) : Thiazole rings, as in Compound 74, introduce rigidity and metabolic stability but may reduce synthetic accessibility compared to imidazole systems.

Table 2: Inferred Pharmacological and Physicochemical Properties

Compound Potential Bioactivity Solubility Stability
Target Compound CNS modulation (piperazine), antimicrobial (imidazole) High (HCl salt) Moderate (imidazole susceptibility to oxidation)
Compound Antimicrobial (benzodioxole-piperazine) Moderate High (ester stability)
Compound Antifungal (benzimidazole-fluoro) Low-moderate Variable (fluoro enhances stability)

Functional Insights:

  • p-Tolyl Group : The para-methyl substitution on the imidazole ring in the target compound likely increases lipophilicity, enhancing membrane permeability compared to unsubstituted imidazoles .
  • Hydrochloride Salt: Improves bioavailability relative to non-ionic analogues, a critical advantage for oral or injectable formulations.

Biological Activity

Benzo[d][1,3]dioxole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article focuses on the biological activity of the compound benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, examining its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of the compound involves several steps, including the formation of the benzo[d][1,3]dioxole moiety and subsequent coupling with p-tolyl and imidazolyl groups. The synthetic pathway typically employs various reagents and conditions to achieve high yields and purity. For example, a common approach includes the use of coupling agents such as EDC or DCC in the presence of a base to facilitate the formation of amide bonds.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of derivatives were tested using agar diffusion methods, revealing that certain compounds had minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .

CompoundBacteria TestedMIC (nM)
4eStaphylococcus aureus110
6cSarcina90

Anticancer Activity

The anticancer potential of benzo[d][1,3]dioxole derivatives has also been explored. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For example, compounds containing amide functionalities showed lower IC50 values (indicating higher potency) compared to standard chemotherapeutics like Doxorubicin. Specifically, one derivative demonstrated an IC50 of 3.94 mM against Hep3B liver cancer cells .

CompoundCell Line TestedIC50 (mM)
2aHep3B3.94
2bHep3B>9.12

Antioxidant Activity

Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that certain derivatives possess strong radical scavenging capabilities. The antioxidant activity was comparable to well-known antioxidants such as Trolox, indicating potential for therapeutic applications in oxidative stress-related conditions .

The mechanisms underlying the biological activities of benzo[d][1,3]dioxole derivatives are multifaceted. For antibacterial activity, these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth. In anticancer applications, they may induce apoptosis or inhibit cell cycle progression in cancer cells by targeting specific signaling pathways.

Case Studies

Several case studies illustrate the efficacy of benzo[d][1,3]dioxole derivatives:

  • Antibacterial Efficacy : A study evaluated a series of synthesized compounds against clinical isolates of resistant bacteria. The results highlighted that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly.
  • Anticancer Properties : In vivo studies using murine models demonstrated that selected compounds led to tumor regression without significant toxicity to normal tissues, suggesting a favorable therapeutic index.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.